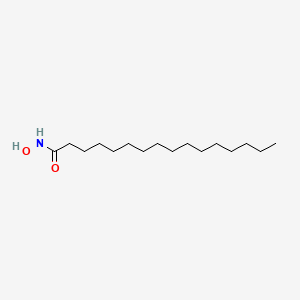

N-hydroxyhexadecanamide

Description

N-Hydroxyhexadecanamide (C₁₆H₃₃NO₂) is a hydroxamic acid derivative characterized by a 16-carbon alkyl chain linked to a hydroxylated amide group. These compounds often exhibit amphiphilic behavior due to their hydrophobic alkyl chains and polar hydroxyl/amide groups, making them relevant in cosmetic formulations, surfactants, or metal-chelating agents .

Properties

CAS No. |

17698-04-3 |

|---|---|

Molecular Formula |

C16H33NO2 |

Molecular Weight |

271.44 g/mol |

IUPAC Name |

N-hydroxyhexadecanamide |

InChI |

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17-19/h19H,2-15H2,1H3,(H,17,18) |

InChI Key |

IVSZXIXHUOIHIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-hydroxyhexadecanamide with structurally related amides and hydroxamic acids, emphasizing molecular properties, applications, and safety.

Table 1: Structural and Physical Properties

Key Comparisons

Chain Length and Hydrophobicity this compound’s C16 chain confers higher hydrophobicity compared to shorter-chain analogs like N-hydroxyoctanamide (C8). Compounds with branched or aromatic substituents (e.g., N-(4-acetylphenyl)hexadecanamide) exhibit reduced solubility in aqueous media compared to linear-chain analogs .

Thermal Stability

- Melting points correlate with molecular symmetry and hydrogen bonding. For example, N-(hexadecyloxyhydroxypropyl)-N-hydroxyethylhexadecanamide (69–77°C) has a higher melting point than N-(hexadecyloxyhydroxypropyl)-N-hydroxyethyldecanamide (50–55°C) due to increased van der Waals interactions from its longer alkyl chain .

Purity and Safety

- Analogous compounds undergo stringent purity testing for secondary amines, heavy metals (<20 ppm), and sulfur content (<2 ppm), critical for pharmaceutical or cosmetic applications .

- Safety protocols for N-hydroxyoctanamide (e.g., glove use, respiratory protection) suggest similar handling requirements for this compound due to shared reactive hydroxamic acid groups .

Applications Hydroxypropyl bispalmitamide monoethanolamide (MW 654.59) is used in skincare for its emulsifying and moisturizing properties, highlighting the role of hydroxyamide derivatives in cosmetics . N,N-Diphenylhexadecanamide (LogP data unavailable) may serve as a lipophilic intermediate in organic synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.